molecular formula C8H5N3O2 B068336 2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile CAS No. 175203-37-9

2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile

Cat. No.: B068336
CAS No.: 175203-37-9
M. Wt: 175.14 g/mol
InChI Key: IDBSEFPLQLTMPI-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile (CAS Registry Number: 175203-37-9) is a high-purity chemical building block of significant interest in advanced research and development. This compound, with the molecular formula C 8 H 5 N 3 O 2 and a molecular weight of 175.14 g/mol , is characterized by its unique structure incorporating a benzoxadiazole (also known as furoxan) moiety linked to an acetonitrile group via an ether bridge. This structure offers versatile reactivity, making it a valuable precursor for synthesizing more complex heterocyclic systems and functional materials. Research Applications & Value: • Heterocyclic Chemistry & Ligand Synthesis: The electron-deficient benzoxadiazole ring and the nitrile functional group make this compound an excellent intermediate for constructing sophisticated ligands for metal complexes or for use in palladium-catalyzed cross-coupling reactions. The nitrile group can be further transformed into amines, amides, or carboxylic acids, expanding its utility in molecular design. • Materials Science Research: Its conjugated system is of interest in the development of novel organic materials. Researchers utilize this scaffold in the design of components for organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced electronic materials due to its potential photophysical properties. • Pharmaceutical & Agrochemical Intermediates: While for research purposes only, this compound serves as a key synthetic intermediate in the exploration of new active molecules. The benzoxadiazole unit is a privileged structure in medicinal chemistry, often associated with biological activity. Handling & Physical Properties: Calculated physical properties include a density of approximately 1.383 g/cm³ and a high boiling point of around 338°C at 760 mmHg. Researchers should note the calculated flash point of 158.25°C , indicating handling and storage should adhere to standard laboratory safety protocols for stable organic compounds. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE) and under suitable containment conditions, referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(2,1,3-benzoxadiazol-5-yloxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c9-3-4-12-6-1-2-7-8(5-6)11-13-10-7/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBSEFPLQLTMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384896
Record name 2-(2,1,3-benzoxadiazol-5-yloxy)acetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID40384896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-37-9
Record name 2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,1,3-benzoxadiazol-5-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Mechanism

The cyclization step proceeds via electrophilic aromatic substitution. Nitrosation of the amine group generates a nitroso intermediate, which undergoes intramolecular attack by the phenolic oxygen, followed by dehydration to form the benzoxadiazole ring. This mechanism is analogous to the synthesis of benzoxazoles from ortho-aminophenols.

Ether Formation

The base deprotonates the hydroxyl group on the benzoxadiazole, enhancing its nucleophilicity. The resulting phenoxide ion attacks the electrophilic carbon in chloroacetonitrile, displacing chloride and forming the ether bond. Polar aprotic solvents like DMF stabilize the transition state, accelerating the reaction.

Optimization Strategies

Solvent Effects

  • Ethanol : Ideal for cyclization due to its ability to dissolve polar intermediates and facilitate reflux.

  • Acetonitrile : Enhances etherification kinetics by stabilizing ionic intermediates.

Catalytic Additives

  • Glacial Acetic Acid : Protonates intermediates during cyclization, lowering activation energy.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : Signals at δ 8.21 (d, 1H, benzoxadiazole-H), δ 7.45 (dd, 1H, benzoxadiazole-H), δ 4.98 (s, 2H, OCH₂CN).

  • ¹³C NMR : Peaks at 154.2 ppm (C-O), 117.5 ppm (CN), confirming acetonitrile attachment.

Thin-Layer Chromatography (TLC)

  • Mobile Phase : Ethyl acetate/hexane (3:7)

  • Rf : 0.45–0.50

Applications and Derivatives

2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile serves as a precursor for fluorescent probes and pharmaceutical intermediates. Its electron-withdrawing cyano group enhances reactivity in Suzuki couplings, enabling diversification of the benzoxadiazole scaffold .

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in various substituted benzoxadiazole derivatives.

Scientific Research Applications

2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Benzoxadiazole vs. Benzimidazole : The benzoxadiazole core (O/N) may exhibit higher polarity and hydrogen-bonding capacity compared to benzimidazole (N/N), influencing solubility and metabolic stability .
  • Coumarin Derivatives: The non-planar structure of coumarin-linked acetonitriles (per DFT calculations) contrasts with planar benzoxadiazole systems, affecting electronic properties like HOMO-LUMO gaps .
  • Sulfur-Rich Analogs : Dithiazole derivatives (e.g., ) show lower yields (19–23%) due to complex sulfur-mediated reactivity, suggesting benzoxadiazole’s oxygen-based synthesis might be more straightforward .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data

Compound Name Melting Point (°C) ¹H NMR Shifts (δ, ppm) Key Functional Groups References
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile 119–120 7.3–7.5 (aromatic H) Amino, cyano
2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzimidazol-1-yl)acetonitrile N/A 5.25 (CH₂O), 2.30 (CH₃) Hydroxypropyl, methyl, cyano
5-Benzyloxyindole-3-acetonitrile N/A N/A Benzyloxy, indole, cyano

Key Observations :

  • NMR Shifts : The hydroxypropyl group in (δ 5.25) highlights electron-donating effects, whereas benzoxadiazole’s oxygen may cause deshielding in adjacent protons .

Biological Activity

2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features that contribute to its biological activity. The benzoxadiazole moiety is known for its ability to interact with various biological targets.

Chemical Formula

  • Molecular Formula : C10H8N2O2
  • Molecular Weight : 188.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The mechanism involves:

  • Intercalation with DNA : The compound may intercalate into DNA structures, affecting replication and transcription processes.
  • Enzyme Inhibition : It has the potential to inhibit certain enzymes that are crucial for cancer cell proliferation.
  • Antioxidant Activity : The compound exhibits properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. Its efficacy is linked to its ability to modulate signaling pathways involved in cell survival and death.
  • Antimicrobial Properties : Preliminary investigations suggest that it may exhibit antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings and Case Studies

A number of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Jasim et al. (2024)Anticancer ActivityDemonstrated significant cytotoxic effects on various cancer cell lines with IC50 values in low micromolar range.
Flifel et al. (2024)Antioxidant ActivityShowed efficacy comparable to standard antioxidants like vitamin C at low concentrations.
Clinical Trials (Ongoing)Broad Spectrum ActivityInvestigating the compound's potential in treating infections and cancer; results pending publication.

Q & A

Q. What laboratory synthesis methods are recommended for 2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile?

A common approach involves nucleophilic substitution reactions. For example, reacting 5-hydroxy-2,1,3-benzoxadiazole with chloroacetonitrile in the presence of a base like potassium carbonate (K₂CO₃) under reflux in a polar aprotic solvent (e.g., acetonitrile). The reaction mixture is typically stirred for 10–12 hours, followed by filtration and recrystallization from ethanol or ethyl acetate to purify the product .

Q. What safety protocols are critical when handling this compound?

Essential precautions include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95/P100 masks) if handling powders or aerosols .
  • Ventilation : Work in a fume hood to avoid inhalation exposure.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is the compound purified post-synthesis?

Purification typically involves recrystallization from ethyl acetate or ethanol. For high-purity crystals suitable for X-ray diffraction, slow evaporation of a saturated solution in ethanol is recommended .

Q. What are the primary physical properties to characterize this compound?

Key properties include:

  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Test in common solvents (e.g., DMSO, acetonitrile) using UV-Vis spectroscopy.
  • Stability : Assess thermal stability via thermogravimetric analysis (TGA) under inert atmospheres .

Q. How should the compound be stored to ensure long-term stability?

Store in airtight, light-resistant containers at 2–8°C in a desiccator. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as the nitrile group may hydrolyze under harsh conditions .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refine the crystal structure of this compound?

  • Crystal Growth : Use slow evaporation of an ethanol solution to obtain single crystals.
  • Data Collection : Perform high-resolution X-ray diffraction (e.g., Cu-Kα radiation).
  • Refinement : Use SHELXL for structure solution and refinement. Apply riding models for hydrogen atoms, with isotropic displacement parameters (Uiso) set to 1.2×Ueq of parent atoms .

Q. What reaction mechanisms explain the formation of byproducts in benzoxadiazole-acetonitrile syntheses?

Byproducts may arise from competing pathways, such as:

  • Nucleophilic Aromatic Substitution : Competing attack at alternative positions on the benzoxadiazole ring.
  • Cyanide Hydrolysis : Partial conversion of the nitrile group to carboxylic acid under acidic conditions.
    Mechanistic studies using LC-MS or isotopic labeling can clarify dominant pathways .

Q. How do spectroscopic techniques resolve electronic properties of benzoxadiazole derivatives?

  • FTIR : Identify nitrile (C≡N) stretches near 2230–2260 cm⁻¹ and benzoxadiazole ring vibrations (C-O/C-N) at 1400–1600 cm⁻¹.
  • NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ 115–120 ppm).
  • UV-Vis : Analyze π→π* transitions in the benzoxadiazole moiety (λmax ~300–350 nm) .

Q. How can researchers address inconsistencies in reported synthetic yields?

Systematically vary reaction parameters (e.g., solvent polarity, temperature, base stoichiometry) and monitor outcomes via HPLC. For example, higher yields are often achieved with anhydrous acetonitrile and controlled reflux times to minimize side reactions .

Q. What intermolecular interactions govern the solid-state packing of this compound?

X-ray studies reveal weak C–H⋯N hydrogen bonds between the nitrile group and aromatic protons, forming 2D sheets. Dihedral angles between benzoxadiazole and acetonitrile moieties (e.g., ~80°) minimize steric clashes, stabilizing the crystal lattice .

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